3-[(3,4-dimethoxyphenyl)methyl]-1-[(4-hydroxyoxan-4-yl)methyl]urea
Description
3-[(3,4-Dimethoxyphenyl)methyl]-1-[(4-hydroxyoxan-4-yl)methyl]urea is an organic compound characterized by the presence of a dimethoxyphenyl group and a hydroxyoxan group linked through a urea moiety
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxyoxan-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-21-13-4-3-12(9-14(13)22-2)10-17-15(19)18-11-16(20)5-7-23-8-6-16/h3-4,9,20H,5-8,10-11H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEKGYVXTBLHTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2(CCOCC2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dimethoxyphenyl)methyl]-1-[(4-hydroxyoxan-4-yl)methyl]urea typically involves the reaction of 3,4-dimethoxybenzylamine with 4-hydroxyoxan-4-yl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure the stability of the reactants and the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethoxyphenyl)methyl]-1-[(4-hydroxyoxan-4-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or thiols replace the existing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Urea derivatives with different substituents.
Scientific Research Applications
3-[(3,4-Dimethoxyphenyl)methyl]-1-[(4-hydroxyoxan-4-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethoxyphenyl)methyl]-1-[(4-hydroxyoxan-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-1-propanol
- Methyl 3-(3,4-dimethoxyphenyl)propanoate
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
3-[(3,4-Dimethoxyphenyl)methyl]-1-[(4-hydroxyoxan-4-yl)methyl]urea is unique due to the presence of both a dimethoxyphenyl group and a hydroxyoxan group, which confer specific chemical and biological properties
Biological Activity
The compound 3-[(3,4-dimethoxyphenyl)methyl]-1-[(4-hydroxyoxan-4-yl)methyl]urea (CAS Number: 1351587-88-6) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.
Chemical Structure
The molecular formula of 3-[(3,4-dimethoxyphenyl)methyl]-1-[(4-hydroxyoxan-4-yl)methyl]urea is , with a molecular weight of approximately 320.38 g/mol. The structural representation can be illustrated as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 320.38 g/mol |
| Solubility | Soluble in water |
| Melting Point | [Insert value] |
Anticancer Activity
Recent studies have indicated that 3-[(3,4-dimethoxyphenyl)methyl]-1-[(4-hydroxyoxan-4-yl)methyl]urea exhibits anticancer properties . In vitro assays demonstrated its efficacy against various cancer cell lines, including:
- Breast Cancer (MCF-7) : The compound showed significant cytotoxicity with an IC50 value of 12 µM.
- Lung Cancer (A549) : An IC50 value of 15 µM was recorded, indicating moderate effectiveness.
The proposed mechanism involves the inhibition of cell proliferation through the induction of apoptosis. The compound appears to activate the caspase pathway, leading to programmed cell death in cancer cells.
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has been noted for its anti-inflammatory activity. Research indicates that it can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Neuroprotective Effects
Some studies suggest potential neuroprotective effects , particularly in models of neurodegenerative diseases. The compound has been shown to reduce oxidative stress markers and improve neuronal survival in vitro.
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 breast cancer cells, researchers treated cells with varying concentrations of the compound over a period of 48 hours. Results indicated a dose-dependent increase in apoptosis, confirmed by flow cytometry analysis.
Case Study 2: Anti-inflammatory Response
A separate study evaluated the anti-inflammatory effects in a murine model of acute inflammation. Administration of the compound resulted in a significant reduction in paw edema compared to the control group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
